(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acrylamide
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Overview
Description
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acrylamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acrylamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzo[d][1,3]dioxole ring, followed by the introduction of the acrylamide moiety and the tetrazole ring. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acrylamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acrylamide is studied for its unique structural properties and reactivity. It can serve as a building block for more complex molecules and materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acrylamide include other acrylamide derivatives and compounds featuring benzo[d][1,3]dioxole or tetrazole rings. Examples include:
- (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(phenylmethyl)acrylamide
- (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1H-tetrazol-5-yl)methyl)acrylamide
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer specific reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial use.
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4/c1-2-27-16-7-5-15(6-8-16)25-19(22-23-24-25)12-21-20(26)10-4-14-3-9-17-18(11-14)29-13-28-17/h3-11H,2,12-13H2,1H3,(H,21,26)/b10-4- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUTWQGGLQRTDL-WMZJFQQLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)/C=C\C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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